2,2,7,7-Tetramethylcycloheptane-1-thione
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Overview
Description
2,2,7,7-Tetramethylcycloheptane-1-thione is an organic compound with the molecular formula C11H20S. It is a derivative of cycloheptane, characterized by the presence of four methyl groups at positions 2 and 7, and a thione group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetramethylcycloheptane-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethylcycloheptanone with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene, under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2,7,7-Tetramethylcycloheptane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methyl groups can participate in electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or alkylating agents can be used under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
2,2,7,7-Tetramethylcycloheptane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethylcycloheptane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-Tetramethylcycloheptanone: Similar structure but with a ketone group instead of a thione group.
2,2,7,7-Tetramethylcycloheptanol: Similar structure but with a hydroxyl group instead of a thione group
Uniqueness
2,2,7,7-Tetramethylcycloheptane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
64274-57-3 |
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Molecular Formula |
C11H20S |
Molecular Weight |
184.34 g/mol |
IUPAC Name |
2,2,7,7-tetramethylcycloheptane-1-thione |
InChI |
InChI=1S/C11H20S/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H2,1-4H3 |
InChI Key |
OCQJJSNQLKOOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(C1=S)(C)C)C |
Origin of Product |
United States |
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